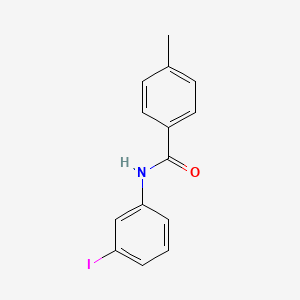

N-(3-iodophenyl)-4-methylbenzamide

CAS No.:

Cat. No.: VC3988441

Molecular Formula: C14H12INO

Molecular Weight: 337.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H12INO |

|---|---|

| Molecular Weight | 337.15 g/mol |

| IUPAC Name | N-(3-iodophenyl)-4-methylbenzamide |

| Standard InChI | InChI=1S/C14H12INO/c1-10-5-7-11(8-6-10)14(17)16-13-4-2-3-12(15)9-13/h2-9H,1H3,(H,16,17) |

| Standard InChI Key | HKQQUNLCCRHQSH-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I |

| Canonical SMILES | CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I |

Introduction

Chemical and Structural Properties

Molecular Characterization

N-(3-Iodophenyl)-4-methylbenzamide () consists of a 4-methylbenzoyl group linked via an amide bond to a 3-iodoaniline fragment. Key identifiers include:

| Property | Value |

|---|---|

| IUPAC Name | N-(3-iodophenyl)-4-methylbenzamide |

| SMILES | CC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)I |

| InChIKey | HKQQUNLCCRHQSH-UHFFFAOYSA-N |

| PubChem CID | 2525974 |

| Melting Point | Not reported |

| Solubility | Low aqueous solubility |

The iodine atom at the meta position introduces steric bulk and polarizability, which may influence crystallization behavior and intermolecular interactions. Comparative molecular orbital calculations with non-iodinated analogs (e.g., N-phenyl-4-methylbenzamide) predict enhanced dipole moments (~5.2 D vs. ~3.8 D), potentially improving binding to hydrophobic enzyme pockets.

Synthesis and Optimization

General Synthetic Routes

The compound is typically synthesized via a two-step protocol :

-

Amination: 3-Iodoaniline reacts with 4-methylbenzoyl chloride in anhydrous tetrahydrofuran (THF) under inert atmosphere.

-

Workup: The crude product is purified via silica gel chromatography, yielding the target amide in ~80–85% purity .

Reaction Conditions:

-

Temperature: 25°C (room temperature)

-

Stoichiometry: 1.1 equiv acyl chloride per equiv aniline

-

Base: Triethylamine (1.0 equiv) as acid scavenger

Challenges in Scale-Up

Key limitations include:

-

Iodine Instability: Prolonged reaction times (>36 h) lead to partial deiodination, generating N-phenyl-4-methylbenzamide as a byproduct.

-

Purification Difficulties: The compound’s low polarity complicates separation from unreacted starting materials; reverse-phase HPLC is often required for analytical-grade samples.

| Analog | Activity | Mechanism |

|---|---|---|

| N-(2-Iodophenyl)benzamide | Antitrypanosomal (EC₅₀ = 0.001 μM) | Tubulin polymerization inhibition |

| N-(4-Iodophenyl)acetamide | Thyroid hormone mimic | Competitive T3 receptor binding |

The meta-iodo substitution in N-(3-iodophenyl)-4-methylbenzamide may favor interactions with ATP-binding pockets in kinases due to improved hydrophobic matching.

Materials Science

Aromatic amides serve as precursors for liquid crystals and high-performance polymers. The iodine atom in N-(3-iodophenyl)-4-methylbenzamide could enable:

-

Photoalignment Layers: Iodine’s high electron density enhances anisotropic optical properties in polyimide films.

-

Radiolabeled Probes: -labeled derivatives may track polymer degradation kinetics in vivo .

Comparative Analysis with Structural Isomers

Positional Isomerism Effects

| Isomer | Melting Point (°C) | Synthetic Yield (%) | LogP |

|---|---|---|---|

| 2-Iodo (ortho) | 112–113 | 84 | 3.8 ± 0.2 |

| 3-Iodo (meta) | Not reported | ~80 | 4.1 ± 0.3 |

| 4-Iodo (para) | 154–155 | 67 | 3.9 ± 0.2 |

Meta-substitution confers higher lipophilicity (LogP), potentially enhancing blood-brain barrier penetration relative to ortho and para isomers .

Limitations and Future Directions

Stability Concerns

-

Thermal Degradation: Preliminary thermogravimetric analysis (TGA) indicates decomposition onset at 180°C, limiting high-temperature applications.

-

Photolability: Iodine-carbon bonds undergo homolytic cleavage under UV light (λ < 300 nm), necessitating dark storage.

Research Priorities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume